
2-Nitrophenyl pentyl methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrophenyl pentyl methylphosphonate is an organophosphorus compound characterized by the presence of a nitrophenyl group, a pentyl chain, and a methylphosphonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl pentyl methylphosphonate typically involves the reaction of 2-nitrophenol with pentyl methylphosphonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a suitable temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Nitrophenyl pentyl methylphosphonate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methylphosphonate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can be employed.
Substitution: Bases such as sodium hydroxide or potassium carbonate are commonly used.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Nitrophenyl pentyl methylphosphonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Nitrophenyl pentyl methylphosphonate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The methylphosphonate moiety can act as a phosphate mimic, interfering with phosphate-dependent processes in biological systems. The overall effect of the compound depends on its binding affinity and specificity for the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrophenyl ethyl methylphosphonate
- 2-Nitrophenyl butyl methylphosphonate
- 2-Nitrophenyl hexyl methylphosphonate
Comparison
2-Nitrophenyl pentyl methylphosphonate is unique due to its specific chain length and the presence of the nitrophenyl group. Compared to its analogs with shorter or longer alkyl chains, it may exhibit different physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the nitrophenyl group also imparts distinct electronic and steric effects, influencing the compound’s overall behavior in various applications.
Propiedades
Número CAS |
59223-32-4 |
|---|---|
Fórmula molecular |
C12H18NO5P |
Peso molecular |
287.25 g/mol |
Nombre IUPAC |
1-[methyl(pentoxy)phosphoryl]oxy-2-nitrobenzene |
InChI |
InChI=1S/C12H18NO5P/c1-3-4-7-10-17-19(2,16)18-12-9-6-5-8-11(12)13(14)15/h5-6,8-9H,3-4,7,10H2,1-2H3 |
Clave InChI |
LGCMQGSXPHSARQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOP(=O)(C)OC1=CC=CC=C1[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


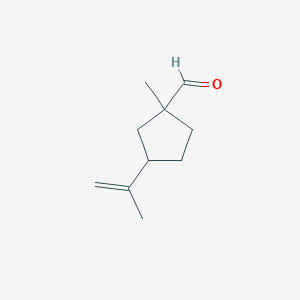
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
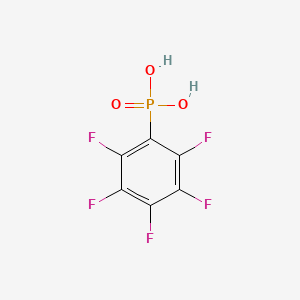

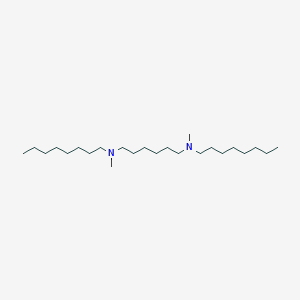
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)
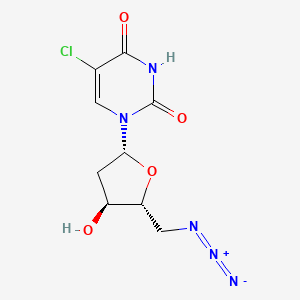

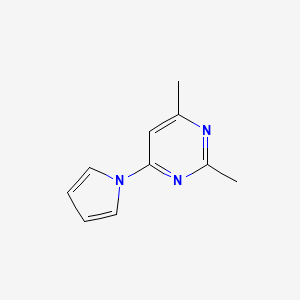

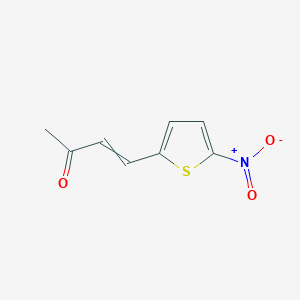
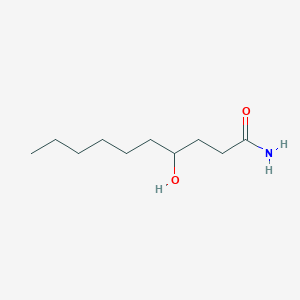

![2,6-Difluoro-N-[(4-fluorophenyl)carbamothioyl]benzamide](/img/structure/B14621084.png)
